(5-Bromo-3-fluorothiophen-2-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-3-fluorothiophen-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of bromine and fluorine substituents on the thiophene ring, along with a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-fluorothiophen-2-yl)methanamine hydrochloride typically involves the halogenation of thiophene derivatives followed by aminationThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Bromo-3-fluorothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, thiols, and thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (5-Bromo-3-fluorothiophen-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of novel thiophene-based materials with unique electronic properties .
Biology and Medicine: It can be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs). Its unique chemical properties make it suitable for various applications in materials science .
Wirkmechanismus
The mechanism of action of (5-Bromo-3-fluorothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine substituents can enhance its binding affinity and specificity . The compound may also participate in redox reactions, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-4-fluoro-2-methylaniline: This compound has similar halogen substituents but differs in the presence of a methylaniline group.
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This compound contains a trifluoromethyl group and a sulfonyl chloride group, making it distinct in its reactivity and applications.
Uniqueness: (5-Bromo-3-fluorothiophen-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for the synthesis of specialized materials and biologically active compounds.
Eigenschaften
Molekularformel |
C5H6BrClFNS |
---|---|
Molekulargewicht |
246.53 g/mol |
IUPAC-Name |
(5-bromo-3-fluorothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H5BrFNS.ClH/c6-5-1-3(7)4(2-8)9-5;/h1H,2,8H2;1H |
InChI-Schlüssel |
XACWJPMWFKJXKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1F)CN)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.